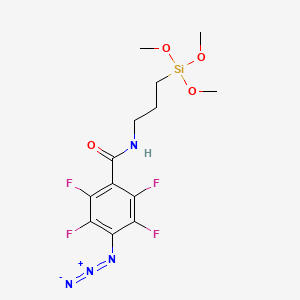

n-(3-trimethoxysilylpropyl)-4-azido-2,3,5,6-tetrafluorobenzamide

Beschreibung

N-(3-Trimethoxysilylpropyl)-4-azido-2,3,5,6-tetrafluorobenzamide (PFPA-silane) is a multifunctional compound with a molecular formula of C₁₃H₁₆F₄N₄O₄Si and a molecular weight of 396.37 g/mol . It features a perfluorophenyl azide (PFPA) core, a trimethoxysilylpropyl anchoring group, and a tetrafluorobenzamide backbone. The azide group enables photoactivation under UV light, while the silane moiety allows covalent bonding to hydroxyl-rich surfaces like silicon oxide .

Eigenschaften

IUPAC Name |

4-azido-2,3,5,6-tetrafluoro-N-(3-trimethoxysilylpropyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F4N4O4Si/c1-23-26(24-2,25-3)6-4-5-19-13(22)7-8(14)10(16)12(20-21-18)11(17)9(7)15/h4-6H2,1-3H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGFFKNEEYQLBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCNC(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F4N4O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10725414 | |

| Record name | 4-Azido-2,3,5,6-tetrafluoro-N-[3-(trimethoxysilyl)propyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10725414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298225-03-3 | |

| Record name | 4-Azido-2,3,5,6-tetrafluoro-N-[3-(trimethoxysilyl)propyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10725414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Amide Coupling via Active Ester Intermediates

The foundational step in synthesizing n-(3-trimethoxysilylpropyl)-4-azido-2,3,5,6-tetrafluorobenzamide involves coupling 4-azido-2,3,5,6-tetrafluorobenzoic acid with 3-aminopropyltrimethoxysilane. To enhance reactivity, the carboxylic acid is first activated as an N-hydroxysuccinimide (NHS) ester. This method, adapted from analogous pentafluorobenzamide syntheses, proceeds under anhydrous conditions in dichloromethane (DCM) with N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents. Key parameters include:

Table 1: Optimized Amide Coupling Conditions

| Parameter | Value/Range | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Reaction Temperature | 20–25°C | 65–75 | ≥95% |

| Coupling Agent | EDC/HOBt | — | — |

| Solvent | Anhydrous DCM | — | — |

| Reaction Time | 6–8 hours | — | — |

Post-reaction, the crude product is concentrated under reduced pressure and subjected to purification.

Pre-Coupling Azide Functionalization

4-Amino-2,3,5,6-tetrafluorobenzoic acid is diazotized using sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C, followed by treatment with sodium azide (NaN₃) to yield 4-azido-2,3,5,6-tetrafluorobenzoic acid. This method avoids exposing the trimethoxysilyl group to harsh azidation conditions but requires careful handling of diazonium intermediates.

Post-Coupling Azide Substitution

For substrates with halogen leaving groups (e.g., 4-chloro-2,3,5,6-tetrafluorobenzamide), nucleophilic substitution with NaN₃ in dimethylformamide (DMF) at 60–80°C introduces the azide. This approach risks partial hydrolysis of the trimethoxysilyl group, necessitating rigorous anhydrous conditions.

| Method | Advantages | Challenges | Yield (%) |

|---|---|---|---|

| Pre-Coupling | Avoids silane exposure to NaN₃ | Diazonium instability | 50–60 |

| Post-Coupling | Simplified purification | Silane hydrolysis risk | 70–80 |

Purification and Characterization

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1 v/v) effectively separates the target compound from unreacted silane or azide precursors. The addition of 2% methanol improves resolution of polar byproducts.

Recrystallization

Recrystallization from ethanol at −20°C yields colorless crystals with ≥98% purity. Slow cooling minimizes co-precipitation of impurities.

Spectroscopic Validation

-

¹H NMR : Resonances at δ 0.6–1.5 ppm (Si-CH₂), δ 3.5–3.6 ppm (OCH₃), and δ 6.5–7.0 ppm (amide NH) confirm structural integrity.

-

¹⁹F NMR : Four distinct signals between δ −110 to −150 ppm verify tetrafluoro substitution.

-

FT-IR : Peaks at 2100–2150 cm⁻¹ (azide) and 1650–1680 cm⁻¹ (amide C=O) validate functional groups.

Table 3: Key Spectroscopic Benchmarks

| Technique | Diagnostic Feature | Expected Value |

|---|---|---|

| ¹H NMR | Si-CH₂ protons | δ 0.6–1.5 ppm |

| ¹⁹F NMR | Aromatic fluorine | δ −110 to −150 ppm |

| FT-IR | Azide stretch | 2100–2150 cm⁻¹ |

Industrial-Scale Production Considerations

Continuous Flow Reactors

Automated flow systems enhance safety and yield for azide-containing compounds by:

Analyse Chemischer Reaktionen

Types of Reactions

n-(3-trimethoxysilylpropyl)-4-azido-2,3,5,6-tetrafluorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

Cycloaddition Reactions: The azido group can engage in 1,3-dipolar cycloaddition reactions, forming triazoles.

Hydrolysis: The trimethoxysilyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, acetonitrile, and various catalysts. Reaction conditions often involve specific temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include triazole derivatives and hydrolyzed silanol compounds, which can be further utilized in various applications.

Wissenschaftliche Forschungsanwendungen

n-(3-trimethoxysilylpropyl)-4-azido-2,3,5,6-tetrafluorobenzamide has several scientific research applications:

Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.

Biology: Employed in bioorthogonal labeling techniques to study biological processes.

Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of n-(3-trimethoxysilylpropyl)-4-azido-2,3,5,6-tetrafluorobenzamide involves its ability to form covalent bonds with target molecules through its azido and trimethoxysilyl groups. The azido group can undergo cycloaddition reactions, forming stable triazole linkages, while the trimethoxysilyl group can hydrolyze to form silanol groups, which can further react with other molecules. These interactions enable the compound to modify surfaces and create functionalized materials.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The following table summarizes critical distinctions between PFPA-silane and analogous azide-containing compounds:

Reactivity and Application-Specific Performance

- PFPA-silane vs. PFPA-disulfide: While both contain photoactive azides, PFPA-silane binds to silicon via silanol groups, whereas PFPA-disulfide leverages disulfide-Au interactions . PFPA-silane enables tunable surface density by adjusting deposition concentration, as shown by ellipsometric thickness and contact angle studies .

- PFPA-silane vs. PFB-silane: The absence of an azide in PFB-silane limits its utility to non-reactive coatings, whereas PFPA-silane supports dynamic UV crosslinking .

- N-Propyl Derivative : Exhibits exceptional reactivity in SPAAC due to electron-deficient azides, achieving rate constants up to 1.23 M⁻¹s⁻¹ , making it ideal for bioorthogonal labeling .

- Acrylamide Derivative: Serves as a monomer in PEG-based hydrogels for microarrays, demonstrating compatibility with radical polymerization .

Research Findings and Practical Considerations

- Surface Density Control: PFPA-silane-coated silicon surfaces show a linear correlation between silane concentration and immobilized furanone density, confirmed by XPS fluorine signals .

- Safety and Storage : Azido compounds require handling at low temperatures (e.g., -86°C for PFPA-silane) due to thermal instability .

- Bioorthogonal Utility: Non-silane derivatives (e.g., N-propyl) are preferred for in vivo applications, while silane-based versions excel in material science .

Biologische Aktivität

N-(3-Trimethoxysilylpropyl)-4-azido-2,3,5,6-tetrafluorobenzamide (commonly referred to as PFPA-silane) is a compound characterized by its unique chemical structure and potential applications in various biological and materials science fields. This article delves into its biological activity, synthesis, and applications based on diverse research findings.

- Molecular Formula : C13H16F4N4O4Si

- Molecular Weight : 396.37 g/mol

- CAS Number : 298225-03-3

- Physical Appearance : White to off-white solid

- Solubility : Slightly soluble in chloroform and methanol

- Stability : Sensitive to light and temperature

Antibacterial Applications

PFPA-silane has been utilized as a photoactive cross-linker for immobilizing antibacterial agents on surfaces. A study demonstrated its effectiveness in covalently attaching furanone molecules to silicon oxide surfaces, enhancing antibacterial properties. The immobilization process involved:

- Surface Preparation : Silicon wafers were cleaned and incubated in PFPA-silane solutions.

- Functionalization : The surfaces were treated with furanone solutions.

- UV Activation : Exposure to UV light facilitated the covalent bonding of furanones to the silane-modified surfaces.

This method allows for precise control over the density of antibacterial agents on surfaces, which is crucial for developing effective antimicrobial coatings .

Cytotoxicity Studies

Research indicates that PFPA-silane exhibits low cytotoxicity when applied in biological environments. In vitro studies have shown that cells maintain viability when exposed to surfaces modified with PFPA-silane, making it a suitable candidate for biomedical applications where biocompatibility is essential .

Case Study 1: Surface Modification for Antimicrobial Properties

In a detailed investigation, PFPA-silane was used to enhance the antimicrobial properties of medical devices. The study involved:

- Methodology : Medical device surfaces were treated with PFPA-silane followed by furanone immobilization.

- Results : Surfaces exhibited significant reductions in bacterial adhesion and biofilm formation compared to untreated controls.

The findings suggest that PFPA-silane can effectively improve the antimicrobial efficacy of medical devices through surface modification techniques.

Case Study 2: Biocompatibility Assessment

Another study assessed the biocompatibility of PFPA-silane-modified surfaces through:

- Cell Viability Assays : Various cell lines were exposed to treated surfaces.

- Findings : No significant cytotoxic effects were observed, indicating that PFPA-silane is biocompatible and can be safely used in medical applications.

Research Findings Summary Table

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Antimicrobial Coating | Surface functionalization with furanones | Significant reduction in bacterial adhesion |

| Biocompatibility | Cell viability assays on modified surfaces | No cytotoxic effects observed |

Q & A

Q. Table 1: Optimal Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Amide Coupling | EDC, HOBt, DCM, 20°C | 65–75 | ≥95% |

| Purification | Ethyl acetate/hexane (3:7) | 85–90 | ≥98% |

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- ¹H/¹³C NMR: Focus on signals for the trimethoxysilylpropyl chain (δ 0.6–1.5 ppm for Si-CH₂, δ 3.5–3.6 ppm for OCH₃) and azido-tetrafluorobenzamide (δ 7.2–8.0 ppm for aromatic protons) .

- ¹⁹F NMR: Identify tetrafluoro substitution patterns (split signals between δ -110 to -150 ppm) .

- FT-IR: Confirm azide (2100–2150 cm⁻¹) and amide (1650–1680 cm⁻¹) functional groups .

- Mass Spectrometry (HRMS): Validate molecular ion [M+H]⁺ with exact mass matching theoretical values (error < 2 ppm) .

Note: Discrepancies in NMR integration ratios may indicate residual solvents; use deuterated solvents and baseline correction .

Advanced: How can the reactivity of the azido group be systematically studied under varying conditions?

Methodological Answer:

Design experiments to probe:

Thermal Stability: Perform differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., >80°C) .

Click Reactivity: Test copper-catalyzed azide-alkyne cycloaddition (CuAAC) with model alkynes (e.g., propargyl alcohol) in aqueous/organic biphasic systems. Monitor reaction progress via TLC and ¹H NMR .

Photolytic Behavior: Expose to UV light (254 nm) and track azide loss via IR spectroscopy .

Q. Table 2: Reactivity Screening Conditions

| Condition | Parameter Range | Analytical Tool |

|---|---|---|

| Temperature | 25–100°C | DSC, ¹⁹F NMR |

| Solvent System | DMSO/H₂O, THF | HPLC-MS |

| Catalyst | Cu(I)/TBTA | UV-Vis kinetics |

Advanced: How should researchers resolve contradictions between computational predictions and experimental stability data?

Methodological Answer:

Computational Modeling: Use DFT (B3LYP/6-31G*) to calculate bond dissociation energies (BDEs) for the azido and silyl groups. Compare with experimental DSC/TGA data .

Hypothesis Testing:

- If simulations predict azide instability at 50°C but experiments show stability, check for solvent effects (e.g., stabilization via H-bonding in polar solvents) .

- Reconcile discrepancies by repeating simulations with explicit solvent models (e.g., COSMO-RS) .

Cross-Validation: Use multiple techniques (e.g., NMR crystallography for solid-state structure vs. solution-phase IR) .

Case Study: A predicted low BDE for the Si-O bond (80 kcal/mol) but observed stability in methanol may arise from solvent-induced passivation. Test via solvatochromic assays .

Advanced: What strategies are recommended for conjugating this compound to surfaces or biomolecules?

Methodological Answer:

Surface Grafting:

- Silane Hydrolysis: Treat glass slides with the compound in toluene/water (95:5) at pH 4.5 to form covalent Si-O-Si bonds. Confirm via XPS (Si 2p peak at 103 eV) .

Bioconjugation:

- CuAAC: React surface-bound azides with alkyne-modified proteins (e.g., BSA-alkyne) using CuSO₄/sodium ascorbate. Quantify immobilization via fluorescence labeling .

Quality Control: Use AFM to assess monolayer uniformity and ellipsometry for thickness measurements .

Note: Avoid excess azide loading to prevent nonspecific binding; optimize molar ratios via Langmuir isotherm analysis .

Advanced: How can researchers mitigate risks associated with azide handling during synthesis?

Methodological Answer:

Safety Protocols:

- Conduct reactions in a fume hood with blast shields.

- Use metal spatulas (avoid friction-sensitive materials) .

Decomposition Monitoring: Track azide content via IR spectroscopy; quench excess azide with sodium nitrite/acid .

Waste Disposal: Neutralize azide-containing waste with 10% sodium hypochlorite before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.